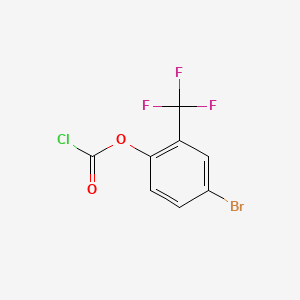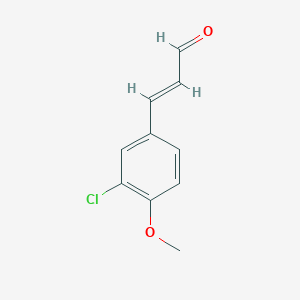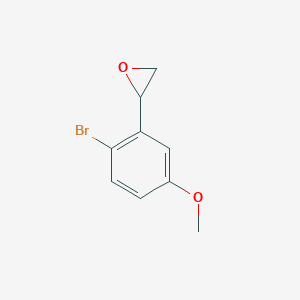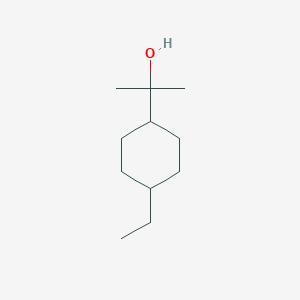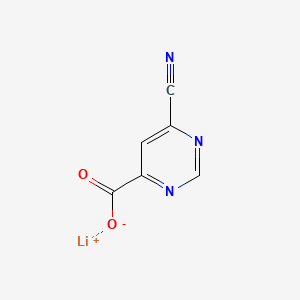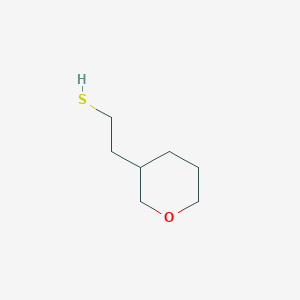
1-Isocyano-2-(methylsulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyano-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C4H7NS. It is also known by its IUPAC name, 2-(methylsulfanyl)ethyl isocyanide. This compound is characterized by the presence of an isocyanide group (-NC) and a methylsulfanyl group (-SCH3) attached to an ethane backbone. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Isocyano-2-(methylsulfanyl)ethane typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes rearrangement to form the desired isocyanide compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Analyse Des Réactions Chimiques
1-Isocyano-2-(methylsulfanyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isocyanide group to an amine group, resulting in the formation of 2-(methylsulfanyl)ethylamine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Isocyano-2-(methylsulfanyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions such as the Ugi reaction.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the unique reactivity of the isocyanide group.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Isocyano-2-(methylsulfanyl)ethane involves the reactivity of the isocyanide group. Isocyanides are known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential metabolic pathways in microorganisms, making isocyanides effective antimicrobial agents. The compound’s interaction with specific molecular targets, such as enzymes involved in fatty acid biosynthesis, highlights its potential as a versatile chemical tool in biological research.
Comparaison Avec Des Composés Similaires
1-Isocyano-2-(methylsulfanyl)ethane can be compared with other isocyanide compounds, such as:
Phenyl isocyanide: Unlike this compound, phenyl isocyanide has an aromatic ring, which influences its reactivity and applications.
Cyclohexyl isocyanide: This compound has a cyclohexyl group instead of a methylsulfanyl group, leading to differences in steric and electronic properties.
tert-Butyl isocyanide: The presence of a bulky tert-butyl group in this compound affects its reactivity and makes it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C4H7NS |
|---|---|
Poids moléculaire |
101.17 g/mol |
Nom IUPAC |
1-isocyano-2-methylsulfanylethane |
InChI |
InChI=1S/C4H7NS/c1-5-3-4-6-2/h3-4H2,2H3 |
Clé InChI |
FGQBPVHOUBONEN-UHFFFAOYSA-N |
SMILES canonique |
CSCC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






